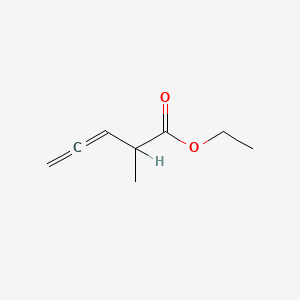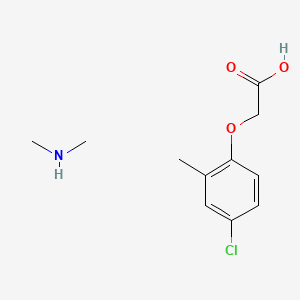
2-chloro-N-(4-methylphenyl)propanamide
Overview
Description
2-chloro-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It belongs to the class of carboxylic acid amides and is characterized by the presence of a chloro group and a methylphenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-methylphenylamine+2-chloropropanoyl chloride→this compound+HCl
The reaction is usually conducted at low temperatures to control the rate of reaction and to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes . The use of automated systems also allows for precise monitoring and adjustment of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or alkoxides.
Reduction: The major product is the corresponding amine.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(4-methylphenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylphenyl)propanamide
- 2-chloro-N-(2-methylphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
2-chloro-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the methyl group on the phenyl ring can influence the compound’s reactivity, solubility, and biological activity
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDWGYLOVAMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295126 | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147372-41-6 | |
| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solubility of CNMP vary with different solvents and temperatures?
A: Research demonstrates that CNMP exhibits varying solubility across different solvent mixtures and temperatures. Studies using a polythermal method [] revealed that CNMP's solubility increases with rising temperatures in binary solvent systems containing hexane mixed with ethyl acetate, toluene, acetone, or butanone. For instance, in a toluene + hexane mixture, CNMP's solubility increased as the temperature rose from 273.24 to 331.62 K. This positive correlation between temperature and solubility is consistent across the tested solvent systems.
Q2: What methods were employed to model and predict the solubility of CNMP in these solvent mixtures?
A: Researchers utilized three thermodynamic models to correlate and predict the experimental solubility data of CNMP: Apelblat, λh, and the NRTL (Non-Random Two Liquid) model []. These models consider factors like temperature and solvent composition to estimate solubility. The study found good agreement between the experimental solubility data and the predictions generated by all three models, indicating their applicability for estimating CNMP solubility under various conditions.
Q3: Can you describe the development of a continuous crystallization process for CNMP?
A: Researchers successfully designed and optimized a single-stage continuous mixed suspension–mixed product removal (MSMPR) crystallizer for CNMP []. This continuous process, employing toluene as the solvent and a cooling range of 25 to 0 °C, replaced a previous batch crystallization method. This shift to a continuous operation is significant as it offers potential advantages in terms of efficiency, scalability, and control over crystal size distribution for pharmaceutical manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid](/img/structure/B1581872.png)





